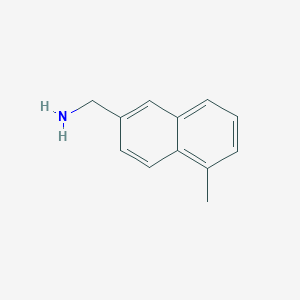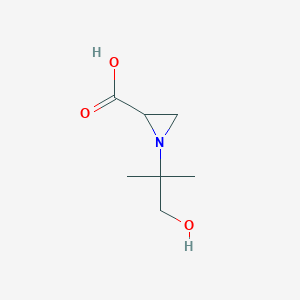
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a unique organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-2-ol and aziridine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the aziridine ring. For example, the use of sodium hydride (NaH) as a base can promote the cyclization of the intermediate to form the aziridine ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as thiols or amines attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (NH3, RSH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted aziridines, amines, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound is used in the production of polymers and materials with specific properties, such as high strength and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can covalently modify enzyme active sites, thereby inhibiting their activity. The molecular targets often include enzymes with nucleophilic residues such as cysteine or serine.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives:
Aziridine-2-carboxylic acid: Lacks the hydroxy and methylpropan-2-yl substituents, making it less sterically hindered and potentially more reactive.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which can alter its reactivity and solubility properties.
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine: Similar structure but lacks the carboxylic acid group, affecting its acidity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
331416-38-7 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,4-9)8-3-5(8)6(10)11/h5,9H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
JEQGXOPVHBKDKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
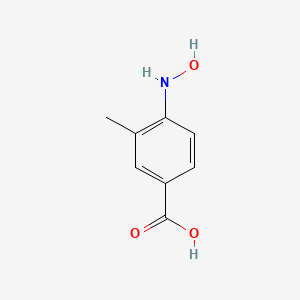

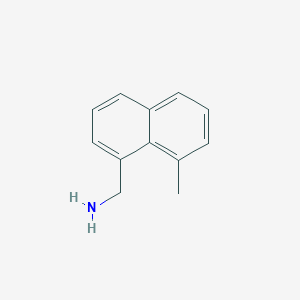
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
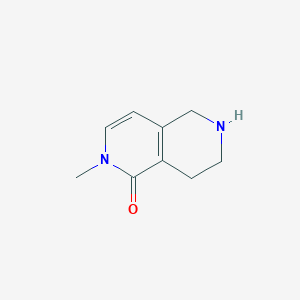
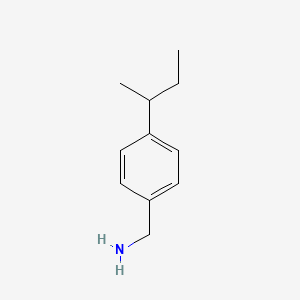
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
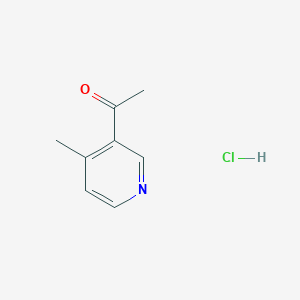
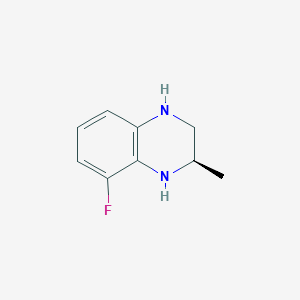

![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
